molecular formula C24H27N5O2 B2787155 N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902972-52-5

N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2787155
CAS No.: 902972-52-5
M. Wt: 417.513
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylaniline and various quinazoline derivatives. The reaction conditions may involve:

    Condensation reactions: Combining the aniline derivative with a suitable aldehyde or ketone.

    Cyclization reactions: Forming the triazoloquinazoline core through intramolecular cyclization.

    Amidation reactions: Introducing the propanamide group through amidation.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch processing: Conducting reactions in a controlled environment with precise temperature and pressure conditions.

    Continuous flow synthesis: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of target enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydroquinazolin-1-yl)propanamide: Lacks the triazole ring.

    N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)butanamide: Has a butanamide group instead of propanamide.

Uniqueness

N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its specific structural features, such as the triazoloquinazoline core and the propanamide group. These features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-15(2)14-28-23(31)19-7-5-6-8-20(19)29-21(26-27-24(28)29)9-10-22(30)25-18-12-16(3)11-17(4)13-18/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSZUEOZGFHGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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